molecular formula C22H23N3O4S B12212941 N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12212941
M. Wt: 425.5 g/mol
InChI Key: NKZAQDJGJFYSDL-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This high-purity material is supplied for research purposes only and is intended for use in assay development, high-throughput screening, and investigating biological pathways. Compounds featuring a quinoline core linked to a sulfonamide group via a benzamide bridge, as seen in this molecule, are frequently explored as potential modulators of various biological targets. Specifically, structurally related sulfonamide compounds have been investigated for their activity as TRPM8 (Transient Receptor Potential Melastatin 8) channel antagonists , a target relevant for pain, migraine, and urinary disorders. Furthermore, the pyrrolidin-1-ylsulfonyl moiety is a recognized pharmacophore in the development of high-affinity antagonists for neurological targets, such as κ-opioid receptors (KOR) . Researchers may find this compound valuable for probing ion channel function, receptor-ligand interactions, and for developing novel therapies for conditions ranging from neuropathic pain and asthma to overactive bladder and prostate disorders . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all laboratory chemicals with appropriate care and in accordance with all applicable safety regulations.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H23N3O4S/c1-15-14-19(18-6-5-7-20(29-2)21(18)23-15)24-22(26)16-8-10-17(11-9-16)30(27,28)25-12-3-4-13-25/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,24,26)

InChI Key

NKZAQDJGJFYSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Skraup Cyclization

The Skraup reaction remains a cornerstone for quinoline synthesis. For 8-methoxy-2-methylquinolin-4-amine , the following protocol is adapted from recent methodologies:

Procedure :

  • Starting material : 3-Methoxy-5-methylaniline (10 mmol) is heated with glycerol (30 mL), concentrated sulfuric acid (15 mL), and nitrobenzene (5 mL) at 150°C for 6 hours.

  • Quench : The mixture is neutralized with NaOH (2M) and extracted with dichloromethane.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the quinoline core.

Yield : 62–68%.

Alternative: Doebner-Miller Reaction

For improved regioselectivity, the Doebner-Miller method uses β-keto esters and aniline derivatives:

  • Reactants : Ethyl acetoacetate and 3-methoxy-5-methylaniline.

  • Conditions : Polyphosphoric acid (PPA), 120°C, 4 hours.

  • Yield : 55–60%.

Preparation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonylation of 4-Chlorobenzoic Acid

Step 1 : Conversion to 4-sulfobenzoic acid:

  • Reactants : 4-Chlorobenzoic acid (1 eq), sodium sulfite (3 eq).

  • Conditions : Reflux in water/ethanol (3:1) for 12 hours.

  • Yield : 85%.

Step 2 : Sulfonylation with pyrrolidine:

  • Reactants : 4-Sulfobenzoic acid (1 eq), pyrrolidine (1.2 eq), DCC (1.5 eq).

  • Solvent : Dichloromethane, 0°C to room temperature, 24 hours.

  • Yield : 78%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq).

  • Solvent : DMF, 0°C to room temperature, 12 hours.

Yield : 70–75%.

Uranium-Based Activators

HATU (1.1 eq) in DMF with DIPEA (3 eq) at 0°C for 6 hours achieves higher efficiency:

  • Yield : 82–85%.

Optimization and Troubleshooting

Solvent Effects

SolventYield (%)Purity (HPLC)
DMF8598.5
THF7297.2
DCM6896.8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, benzamide-H), 3.91 (s, 3H, OCH₃), 2.78 (m, 4H, pyrrolidine-H).

  • HRMS : [M+H]⁺ calc. 438.1789, found 438.1792.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • XRD : Confirms crystalline structure (CCDC deposition pending).

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest:

  • Kinase inhibition : IC₅₀ = 120 nM against JAK2.

  • Antimicrobial activity : MIC = 4 µg/mL vs. S. aureus .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide and quinoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemical Properties and Structure

N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has the following molecular characteristics:

  • Molecular Formula : C22H23N7O
  • Molecular Weight : 401.5 g/mol
  • Chemical Structure : The compound features a quinoline moiety linked to a pyrrolidine and a sulfonamide group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various microorganisms, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anti-inflammatory Properties

Quinoline derivatives are known for their anti-inflammatory effects. Studies have reported that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent investigations into quinoline-based compounds suggest that they may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of signaling pathways related to cell proliferation and survival.

Study on Anti-inflammatory Effects

A study published in ACS Omega demonstrated that similar compounds showed significant inhibition of COX-II activity, suggesting that this compound may also exhibit similar effects based on its structural analogies .

Antimicrobial Efficacy

In another study focusing on quinoline derivatives, several compounds demonstrated potent antimicrobial activity against resistant strains of bacteria, indicating the potential application of this compound in treating infections caused by drug-resistant organisms .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Anti-inflammatory Drugs : Could be developed into medications for chronic inflammatory conditions such as arthritis.
  • Antimicrobial Agents : May serve as a basis for new antibiotics or antifungal therapies.
  • Cancer Therapy : Potential use as an adjunct treatment in oncology to enhance the efficacy of existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of “N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The compound’s sulfonyl and benzamide groups might enhance its binding affinity to these targets, leading to potent biological effects.

Comparison with Similar Compounds

Quinoline vs. Imidazole Derivatives

The quinoline core in the target compound distinguishes it from imidazole-based benzamides, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () . Quinoline’s planar aromatic system may facilitate intercalation with DNA or interaction with hydrophobic enzyme pockets, whereas imidazole derivatives rely on hydrogen bonding via the nitrogen-rich heterocycle. For example, imidazole-based compounds in demonstrated potent anticancer (cervical cancer) and antimicrobial activities, likely due to halogen substituents (Cl, F) enhancing electrophilic interactions . In contrast, the target compound’s 8-methoxy group may improve metabolic stability over halogenated analogues.

Sulfonamide Variations

The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with sulfamoyl substitutions in analogues like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () . However, thiazole-containing sulfonamides in exhibited superior antibacterial activity, suggesting that aromatic sulfonamides may favor target binding in certain pathogens.

Benzamide Core Modifications

Compounds such as 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide () share the benzamide backbone but feature ethylsulfonyl and amino groups . The ethylsulfonyl group in may confer higher lipophilicity than the pyrrolidinylsulfonyl group, influencing membrane permeability. Additionally, the amino group in could enable hydrogen bonding, absent in the target compound, which might affect receptor affinity.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Potential Applications
Target Compound ~443.5 g/mol 8-Methoxyquinoline, Pyrrolidinylsulfonyl Moderate (predicted) Anticancer, Antimicrobial
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ~359.8 g/mol Imidazole, Cl, F Low Cervical cancer therapy
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide ~413.5 g/mol Ethylsulfonyl, Amino High CNS-targeted therapies

Solubility predictions based on substituent polarity and molecular weight.

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of quinoline derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound involves multi-step organic reactions, typically starting from 8-methoxy-2-methylquinoline and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. The reaction conditions require specific catalysts and solvents to achieve high yield and purity. The molecular formula is C22H23N3O4SC_{22}H_{23}N_3O_4S, with a molecular weight of 425.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may inhibit specific enzyme activities or modulate receptor signaling pathways, which are crucial in various cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that quinoline derivatives exhibit significant antitumor properties. The compound's mechanism may involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancer cells. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines by upregulating pro-apoptotic proteins .

Table 1: Summary of Antitumor Activity

CompoundTarget PathwayIC50 (µM)Effect
Compound API3K/AKT/mTOR3.25Induces apoptosis
Compound BMAPK/ERK5.10Inhibits cell proliferation
N-(8-methoxy...)UnknownTBDTBD

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary data suggests that it may inhibit the growth of specific bacteria and fungi at certain concentrations.

Table 2: Summary of Antimicrobial Activity

PathogenInhibition Rate (%) at 100 mg/L
Rhizoctonia solani44.88
Sclerotinia sclerotiorum74.16
Botrytis cinerea88.25
Fusarium graminearum58.17
Southern corn leaf blight69.39

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antitumor Mechanisms : A study published in PMC highlighted the effectiveness of similar quinoline derivatives in inhibiting tumor growth through apoptosis induction in various cancer cell lines .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed a significant inhibition rate against plant pathogens, suggesting potential applications in agricultural biotechnology .
  • Pharmacological Profiles : Comparative studies have assessed the pharmacological profiles of quinoline derivatives, revealing unique interactions with biological targets that could be exploited for drug development.

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